molecular formula C9H12N2O B1580575 3-Phenylpropanehydrazide CAS No. 3538-68-9

3-Phenylpropanehydrazide

Cat. No.: B1580575
CAS No.: 3538-68-9
M. Wt: 164.2 g/mol
InChI Key: LSSUJBFVEXWEEC-UHFFFAOYSA-N
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Preparation Methods

3-Phenylpropanehydrazide can be synthesized through several synthetic routes. One common method involves the reaction of 3-phenylpropanoic acid with hydrazine hydrate under reflux conditions . The reaction typically proceeds as follows:

    Reaction of 3-phenylpropanoic acid with hydrazine hydrate: The acid is dissolved in an appropriate solvent, such as ethanol, and hydrazine hydrate is added. The mixture is heated under reflux for several hours.

    Isolation and purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

3-Phenylpropanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other derivatives.

    Reduction: Reduction of this compound can yield amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield hydrazones, while reduction with sodium borohydride may produce amines .

Comparison with Similar Compounds

3-Phenylpropanehydrazide can be compared with other similar compounds, such as:

    3-Phenylpropanoic acid: The parent compound from which this compound is derived.

    Hydrazine hydrate: A reagent used in the synthesis of this compound.

    Thiazolidinones: Heterocyclic compounds synthesized from this compound.

The uniqueness of this compound lies in its versatility as a building block for the synthesis of various bioactive compounds. Its derivatives have shown significant potential in medicinal chemistry and materials science .

Properties

IUPAC Name

3-phenylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSUJBFVEXWEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290237
Record name 3-phenylpropanehydrazide
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3538-68-9
Record name Benzenepropanoic acid, hydrazide
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Record name 3538-68-9
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Record name 3-phenylpropanehydrazide
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Record name 3538-68-9
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Synthesis routes and methods

Procedure details

Methyl trans-cinnamate (1.0 g) and hydrazine (1.2 mL) were heated in methanol (25 mL) at 60° C. for 20 hours. The reaction solution was concentrated under reduced pressure, and the resulting residue was purified through silica gel column chromatography (ethyl acetate/methanol=95/5)to obtain a mixture of the entitled compound and an olefin-unreduced compound (2/1) (499 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
olefin
Quantity
499 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 3-Phenylpropanehydrazide as an enzyme inhibitor?

A1: this compound acts as an irreversible inhibitor of semicarbazide-sensitive amine oxidase (SSAO) []. While the exact mechanism is not fully elucidated in the provided abstracts, irreversible inhibition typically involves the formation of a stable covalent bond between the inhibitor and the enzyme's active site. This permanently blocks the enzyme's activity. Further research is needed to determine the specific amino acid residues involved in the binding and the nature of the covalent bond formed.

Q2: How does the structure of this compound relate to its antibacterial activity?

A2: Research suggests that substitutions at the para position of the phenyl ring in this compound derivatives, particularly with electron-withdrawing groups, enhance antibacterial and antifungal activity []. For instance, compounds with a nitro group (4-NO2) or a hydroxyl group (2-hydroxy) at the para position exhibited strong activity against various bacterial strains []. This suggests that electronic effects and possibly steric factors influenced by the substituent play a crucial role in the molecule's interaction with its bacterial target.

Q3: Can Brilliant Blue G mitigate the cytotoxic effects of other antiseptics besides benzalkonium chloride and octenidine?

A3: While Brilliant Blue G has demonstrated a protective effect against the cytotoxicity of benzalkonium chloride and octenidine [], its efficacy against other antiseptics remains unknown. Further research is required to determine if this protective effect extends to other antiseptic compounds and to elucidate the underlying mechanism, which appears to be independent of P2x7 receptor antagonism [].

Q4: What are the potential applications of this compound derivatives in medicinal chemistry?

A4: Given the demonstrated antibacterial activity of certain this compound derivatives, particularly those with specific substitutions on the phenyl ring [, ], these compounds hold potential for development into novel antibacterial agents. Further research is needed to optimize their potency, selectivity, and pharmacological properties to explore their potential as therapeutic options for bacterial infections.

Q5: What spectroscopic techniques are typically employed to characterize this compound and its derivatives?

A5: Researchers commonly utilize Infrared Spectroscopy (IR), Mass Spectrometry (MS), and proton Nuclear Magnetic Resonance (1H-NMR) to confirm the synthesis and characterize the structure of this compound and its derivatives [, ]. These techniques provide valuable information about the functional groups, molecular weight, and proton environments within the molecule, aiding in structural elucidation and confirmation of the synthesized compounds.

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